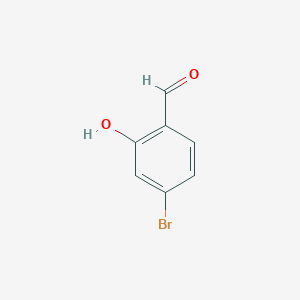
4-Bromo-2-hydroxybenzaldehyde
Cat. No. B134324
Key on ui cas rn:
22532-62-3
M. Wt: 201.02 g/mol
InChI Key: HXTWKHXDFATMSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09056859B2
Procedure details


A solution of 3-bromophenol (100.00 g, 0.576 mol) in a mixture of 600 mL of toluene/acetonitile (2:1) was added MgCl2 (110.6 g, 3.68 mol), paraformaldehyde (40.00 g) and the mixture was maintained at 80° C. for 1.5 h while the by-product was distilled off. A second portion of paraformaldenhyde (40.00 g) was added and the mixture was stirred for 2.5 h at 80° C., and the third portion of paraformaldenhyde (30.6 g) was added and stirred for 2 h at 80° C. The reaction was quenched with cool 2.5 N hydrochloride acid, and the mixture was stirred at room temperature for 1 h to afford a biphasic solution. The aqueous phase was extracted with EtOAc. And the combined organic extracts were washed with brine, dried over anhydrous sodium sulfate and concentrated. The residue was purified by silica gel column chromatography to afford 4-bromo-2-hydroxybenzaldehyde. 1H-NMR (400 MHz, CDCl3) 11.10 (s, 1H), 9.86 (s, 1H), 7.40˜7.43 (d, J=8.4 Hz, 1H), 7.15˜7.20 (m, 2H).

Name
toluene acetonitile
Quantity
600 mL
Type
solvent
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[Mg+2].[Cl-].[Cl-].[CH2:12]=[O:13]>C1(C)C=CC=CC=1.C(#N)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:12]=[O:13])=[C:4]([OH:8])[CH:3]=1 |f:1.2.3,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1)O
|
|
Name
|
toluene acetonitile
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C.C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
110.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg+2].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 2.5 h at 80° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A second portion of paraformaldenhyde (40.00 g) was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the third portion of paraformaldenhyde (30.6 g) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 2 h at 80° C
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cool 2.5 N hydrochloride acid
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 1 h
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a biphasic solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
And the combined organic extracts were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography
|
Outcomes


Product
Details
Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=C(C=O)C=C1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
